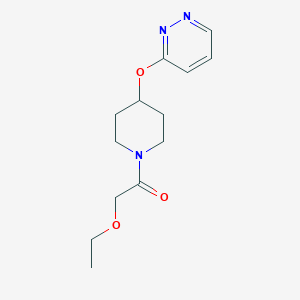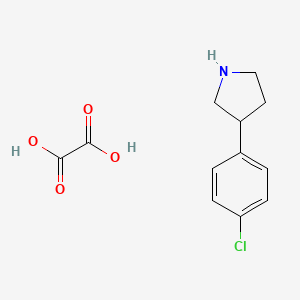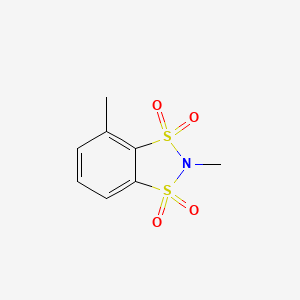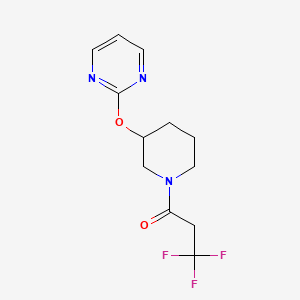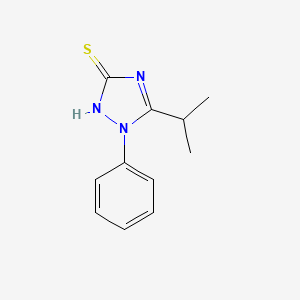
1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring substituted with a phenyl group and an isopropyl group
Wissenschaftliche Forschungsanwendungen
1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
Target of Action
1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol primarily targets specific enzymes and receptors within the body. This compound is known to interact with cysteine proteases, which are enzymes that play a crucial role in various cellular processes, including protein degradation and signal transduction . By inhibiting these enzymes, this compound can modulate various physiological functions.
Mode of Action
The interaction of this compound with its targets involves the formation of a covalent bond with the active site of cysteine proteases. This covalent binding leads to the irreversible inhibition of the enzyme’s activity . As a result, the normal catalytic function of the enzyme is disrupted, leading to a cascade of downstream effects that alter cellular processes.
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involving protein catabolism and signal transduction. By inhibiting cysteine proteases, this compound can interfere with the degradation of specific proteins, leading to an accumulation of these proteins within the cell . This accumulation can affect various signaling pathways, potentially altering cellular responses to external stimuli.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically absorbed through the gastrointestinal tract and distributed throughout the body via the bloodstream. It undergoes hepatic metabolism, where it is transformed into various metabolites . The bioavailability of this compound is influenced by its metabolic stability and the efficiency of its excretion through the kidneys.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cysteine protease activity, leading to altered protein degradation and signal transduction pathways . This can result in changes in cellular behavior, such as reduced proliferation, altered apoptosis, and modified responses to external signals. These effects can have therapeutic implications, particularly in diseases where cysteine proteases play a key role.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability and reactivity of this compound . For instance, extreme pH levels or high temperatures may lead to the degradation of the compound, reducing its efficacy. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity, depending on the nature of these interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with isopropyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenyl and isopropyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazoles depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine
- 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biological targets and can undergo unique chemical transformations, making this compound particularly valuable in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-phenyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8(2)10-12-11(15)13-14(10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPEEHXDREFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=S)NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![METHYL 4-[(4-ETHENYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2692616.png)

![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile](/img/structure/B2692618.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)
![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide](/img/structure/B2692627.png)
![N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2692628.png)
